molecular formula C18H18N4O3S3 B4632025 3-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide

3-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide

Cat. No. B4632025
M. Wt: 434.6 g/mol
InChI Key: DGWIBYCJNJZAEP-UVTDQMKNSA-N
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Description

Thiazolidinones and thiadiazoles are classes of heterocyclic compounds known for their diverse pharmacological activities and applications in medicinal chemistry. The compound , due to its structural features, likely shares similar synthesis pathways and chemical properties with its analogs.

Synthesis Analysis

Synthesis of thiazolidinone derivatives often involves the condensation of rhodanine with aldehydes or ketones in the presence of catalysts. A study by Patel et al. (2010) detailed the synthesis of 3-{4-[2-methyl-4-(4-methoxybenzylidene)-5-oxo-imidazol-1-yl]phenyl}-2-(substituted phenyl)-1,3-thiazolidin-4-one, showcasing a method that might be similar to the synthesis of the compound of interest (Patel, P. S., Shah, R. .., Trivedi, D., & Vyas, P., 2010).

Molecular Structure Analysis

Structural characterization of thiazolidinone derivatives is crucial for understanding their potential applications. X-ray crystallography provides detailed insights into the molecular geometry and conformation. Yin et al. (2008) described the crystal structure of a thiazolidinone derivative, highlighting the significance of structural analysis in understanding molecular interactions and properties (Yin, Li-he et al., 2008).

Scientific Research Applications

Antimicrobial and Antifungal Properties :Compounds with a core structure similar to 3-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide have been synthesized and evaluated for their antimicrobial and antifungal properties. For instance, derivatives of 1,3,4-thiadiazole have shown significant antimicrobial activities against a range of bacteria and fungi. These studies highlight the potential of such compounds in developing new antimicrobial agents that could address the growing problem of antibiotic resistance (Mohamed et al., 2012).

properties

IUPAC Name

3-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S3/c1-3-25-13-6-4-12(5-7-13)10-14-16(24)22(18(26)28-14)9-8-15(23)19-17-21-20-11(2)27-17/h4-7,10H,3,8-9H2,1-2H3,(H,19,21,23)/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGWIBYCJNJZAEP-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=NN=C(S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=NN=C(S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide
Reactant of Route 2
3-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide
Reactant of Route 3
Reactant of Route 3
3-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide
Reactant of Route 4
Reactant of Route 4
3-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide
Reactant of Route 5
3-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide
Reactant of Route 6
Reactant of Route 6
3-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide

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